(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Overview
Description
(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethylpyrrol ring, a cyano group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrol Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Addition of the Cyano Group: This can be done through a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide.
Attachment of the Fluorophenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl and fluorophenyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic conditions or with catalysts like palladium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics. Its structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of (Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorophenyl groups can participate in binding interactions with these targets, while the cyano group can act as an electrophilic center, facilitating covalent modifications of the target molecules. The pyrrol ring can also contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
- (Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-chlorophenyl)prop-2-enamide
- (Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide
Uniqueness
The uniqueness of (Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups allows for unique binding interactions with molecular targets, while the cyano group provides a reactive site for further chemical modifications. This combination of features makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrFN3O/c1-14-11-16(15(2)27(14)21-9-3-18(23)4-10-21)12-17(13-25)22(28)26-20-7-5-19(24)6-8-20/h3-12H,1-2H3,(H,26,28)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXKECVSXQUCDJ-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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